Cefoperazone sodium
Overview
Description
Cefoperazone sodium is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial infections. It is particularly effective against Pseudomonas aeruginosa and is used to treat infections in the respiratory tract, abdomen, skin, and female genital tracts . This compound is a semisynthetic compound, meaning it is chemically modified from naturally occurring substances to enhance its efficacy and stability .
Mechanism of Action
Target of Action
Cefoperazone Sodium is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
This compound exerts its bactericidal effect by binding to the PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . Cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting this pathway, this compound prevents the cross-linking of nascent peptidoglycan, a critical component of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to bacterial cell lysis and death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is administered parenterally, indicating that it bypasses the absorption stage typical of orally administered drugs
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells, leading to their death . This occurs due to the disruption of the bacterial cell wall synthesis, which compromises the structural integrity of the bacterial cell . As a result, this compound is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing organisms can impact the efficacy of this compound . This compound is often combined with sulbactam, a beta-lactamase inhibitor, to increase its antibacterial activity against such organisms
Biochemical Analysis
Biochemical Properties
Cefoperazone Sodium, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is bactericidal, and it penetrates well into bacterial cells .
Cellular Effects
This compound exerts its effects on various types of cells, particularly bacterial cells. It inhibits cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows stability at pH 4.0 -7.0, slightly unstable in acid, and highly unstable in alkaline solutions . Over time, the effects of this compound on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in lactating cattle, dose levels used are 250 mg this compound per infected quarter once or 100 mg this compound per infected quarter twice with a dosing interval of 24 hours .
Metabolic Pathways
This compound is involved in the metabolic pathway of cell wall synthesis in bacteria . It interacts with enzymes such as penicillin-binding proteins (PBPs) and autolysins .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial cell wall, where it binds to penicillin-binding proteins (PBPs) to exert its antibacterial effects .
Preparation Methods
The preparation of cefoperazone sodium involves several steps. One method includes reacting cefoperazone acid with a sodium salt-forming agent in the presence of a solvent. Seed crystals are added to induce crystallization, and the solvent is replaced to obtain the final product . Another method involves dissolving cefoperazone acid in acetone, adding sodium bicarbonate solution, and controlling the temperature to induce crystallization . These methods ensure high purity and stability of the final product.
Chemical Reactions Analysis
Cefoperazone sodium undergoes various chemical reactions, including degradation under alkaline and heating conditions, leading to the formation of sulfhydryl compounds . It also participates in resonance scattering spectroscopy reactions, where it reduces copper ions and generates leucosol . Common reagents used in these reactions include sodium hydroxide, acetic acid, and copper ions. The major products formed are sulfhydryl compounds and leucosol .
Scientific Research Applications
Cefoperazone sodium is widely used in scientific research due to its antibacterial and antimicrobial properties. It is used to study the expression, binding, and inhibition of penicillin-binding proteins during bacterial cell wall synthesis . It is also employed in the prevention of postoperative infections and as an inhibitor of alfa-antitrypsin inactivation . Additionally, this compound is used in quality control laboratories to quantify its presence in pharmaceutical preparations and to determine its minimum inhibitory concentration and minimum bacteriostatic concentration against various bacteria .
Comparison with Similar Compounds
Cefoperazone sodium is unique among cephalosporins due to its effectiveness against Pseudomonas aeruginosa, a bacterium resistant to many other antibiotics . Similar compounds include other third-generation cephalosporins such as ceftazidime, ceftriaxone, and cefotaxime. While these antibiotics share a broad spectrum of activity, this compound’s enhanced activity against Pseudomonas aeruginosa sets it apart .
Properties
Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |
CAS No. |
62893-20-3 |
Molecular Formula |
C25H27N9NaO8S2 |
Molecular Weight |
668.7 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15-,16-,22-;/m1./s1 |
InChI Key |
NMANBWFYJSWTBZ-WERGMSTESA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
Appearance |
White to Off-White Solid |
melting_point |
188-190 |
62893-20-3 | |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
62893-19-0 (Parent) |
Synonyms |
(6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Bioperazone; CP 52640-2; Cefazone; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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